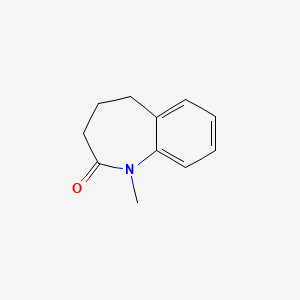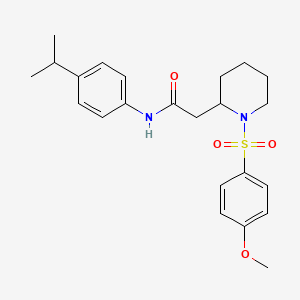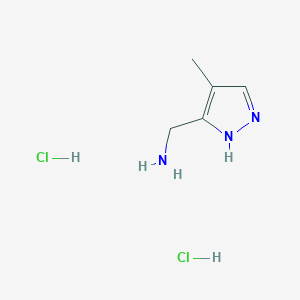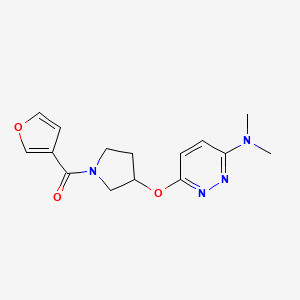
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide, also known as NSC 743380, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies and has been found to have several potential applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Kinases
Research shows that certain isoquinolinesulfonamides, structurally similar to (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide, can act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds have shown significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, highlighting their potential in research involving cell signaling and regulation (Hidaka et al., 1984).
Anti-Breast Cancer Agent
A study demonstrates the synthesis and evaluation of a derivative, which exhibits notable anti-breast cancer activity. It shows better anticancer activity against MCF7 cells compared to standard drugs and presents a new cationic interaction with key proteins, making it a promising candidate for breast cancer treatment (Kumar et al., 2021).
Cognitive Enhancing Properties
Research on SB-399885, a compound closely related to (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide, reveals its potential as a cognitive enhancer. This compound has been found to reverse age-dependent deficits in learning and memory in animal models, suggesting its use in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Water-Soluble Neurokinin-1 Receptor Antagonist
A study has developed an orally active, water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound showcases the versatility of morpholine derivatives in therapeutic development (Harrison et al., 2001).
Treatment of Idiopathic Pulmonary Fibrosis
A derivative of (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide has been proposed for the treatment of idiopathic pulmonary fibrosis. The compound under consideration has demonstrated effectiveness in pre-clinical tests relevant to this condition (Norman, 2014).
Human P2X7 Nucleotide Receptor Antagonist
Isoquinolinesulfonamides, which are structurally related to the subject compound, have been identified as potent inhibitors of the human P2X7 nucleotide receptor. These findings are crucial for understanding the role of this receptor in immune responses and developing targeted therapies (Humphreys et al., 1998).
Eigenschaften
IUPAC Name |
(E)-N-(3-methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-15(2)17(19-9-11-22-12-10-19)14-18-23(20,21)13-8-16-6-4-3-5-7-16/h3-8,13,15,17-18H,9-12,14H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAXVWBQSQSKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-2-(morpholin-4-yl)butyl]-2-phenylethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)




![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)
![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)
![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)
![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)
